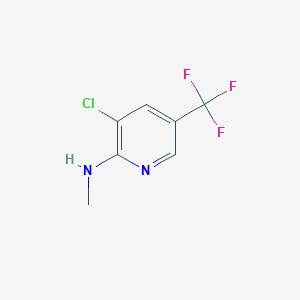

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H6ClF3N2. It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves the chlorination and methylation of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 3-chloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and methylation processes, often utilizing catalysts to enhance reaction efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions with the use of solvents like dichloromethane.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Applications De Recherche Scientifique

Medicinal Chemistry

- Therapeutic Development :

-

Antimicrobial Activity :

- Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Biological Applications

- Biological Assays :

- Mechanism of Action :

Industrial Applications

- Chemical Synthesis :

- Analytical Chemistry :

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains. Results indicated that certain modifications significantly enhanced activity against Gram-positive bacteria, suggesting potential for therapeutic applications in treating infections caused by resistant strains.

| Derivative | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 8 | Effective |

| Compound B | 16 | Moderate |

| Compound C | 32 | Low |

Case Study 2: Synthesis of Complex Molecules

In another study, the compound served as a precursor for synthesizing bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives through a one-step reaction with various amines. The yields were monitored using NMR spectroscopy, demonstrating the compound's versatility in synthetic chemistry.

| Reaction Condition | Yield (%) |

|---|---|

| Room Temperature | 71 |

| Elevated Temperature | 85 |

| Catalyzed Reaction | 90 |

Mécanisme D'action

The mechanism of action of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its effectiveness .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-chloro-5-(trifluoromethyl)pyridin-2-amine: Similar in structure but lacks the methyl group.

2-chloro-5-(trifluoromethyl)pyridine: Another derivative with different substitution patterns.

Uniqueness

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications .

Activité Biologique

3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic aromatic compounds known as pyridines. Its structure features a six-membered ring containing five carbon atoms and one nitrogen atom, with a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of chlorine further modifies its reactivity, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various biological pathways. The trifluoromethyl group contributes to its potency and selectivity against specific targets, making it valuable in drug development.

Key Biological Activities

-

Inhibition of Hepatitis C Virus (HCV) :

- The compound has been studied for its role in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of NS5B polymerase in HCV treatment.

- Outcome : These hybrids show promise as potential antiviral agents against HCV.

-

Agrochemical Applications :

- It is utilized in the development of new agrochemicals, including pyrimidifen derivatives with excellent fungicidal activity.

- Outcome : Enhanced efficacy against agricultural pathogens.

- Antibacterial Activity :

Synthesis of this compound

The synthesis typically involves several steps, starting from commercially available precursors. Key reactions include halogenation and nucleophilic substitutions that introduce the trifluoromethyl group.

Synthesis Pathway Example

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Halogenation | Pyridine derivative + Cl₂ | Reflux |

| 2 | Nucleophilic substitution | Trifluoromethylating agent | Base, solvent |

| 3 | Purification | Column chromatography | Solvent gradient |

Case Studies and Research Findings

- SAR Studies :

-

Antichlamydial Activity :

- Recent research highlighted the compound's selective action against Chlamydia trachomatis, showing that derivatives with a trifluoromethyl substituent exhibited superior activity compared to those lacking this feature .

- Outcome : Potential for developing targeted therapies for chlamydial infections.

- Mechanism of Action :

Propriétés

IUPAC Name |

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCGPHUZEGMFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368758 | |

| Record name | 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89810-01-5 | |

| Record name | 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.